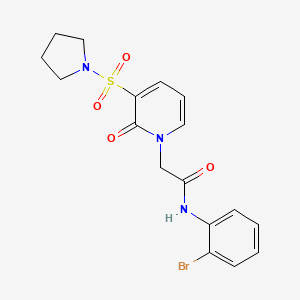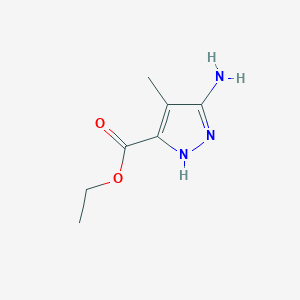![molecular formula C26H29N5O2S B2879932 6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone CAS No. 692738-18-4](/img/structure/B2879932.png)
6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C26H29N5O2S and a molecular weight of 475.60576 .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, a benzyl group, and a pyridazinone group . The triazole ring is a five-membered ring containing two nitrogen atoms, and the benzyl group is a phenyl ring attached to a methylene group. The pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group .Aplicaciones Científicas De Investigación
Solubility and Thermodynamic Behavior
Pyridazinone derivatives have been investigated for their solubility and thermodynamic properties, particularly in the context of pharmaceutical applications. These studies focus on improving the solubility of poorly water-soluble drugs, which is a significant challenge in drug formulation. For instance, the solubility of a pyridazinone derivative, coded as PDP-6, was examined in various solvents, revealing insights into its solubility profile and the thermodynamics of its dissolution process. Such studies are crucial for developing effective drug delivery systems for pyridazinone-based therapeutics (Imran et al., 2017).
Synthesis and Biological Activity
Research on pyridazinone derivatives also includes the synthesis of novel compounds with potential biological activities. These activities range from antimicrobial to anticancer properties. For example, novel pyridazinone derivatives have been synthesized with potential larvicidal and antimicrobial activities, highlighting the versatility of this chemical class in contributing to new therapeutic agents (Kumara et al., 2015). Another study focused on the synthesis and antioxidant properties of pyridazinone derivatives, indicating their potential as antioxidant agents (Çetinkaya et al., 2012).
Catalytic Applications
Beyond pharmaceuticals, pyridazinone derivatives have been explored for their potential in catalysis. Sulfonated Schiff base copper(II) complexes, for instance, have been identified as efficient and selective catalysts in alcohol oxidation reactions. These findings suggest that pyridazinone and related structures could serve as building blocks for developing novel catalysts for organic synthesis and industrial applications (Hazra et al., 2015).
Molecular Docking and Antimicrobial Activities
The design and synthesis of new pyridazinone derivatives have been guided by molecular docking studies to predict their interaction with biological targets. This approach enables the identification of compounds with potential antimicrobial and antioxidant activities, further emphasizing the role of pyridazinone derivatives in developing new therapeutic agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
6-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-30-22(17-33-23-15-16-24(32)31(29-23)21-9-7-6-8-10-21)27-28-25(30)34-18-19-11-13-20(14-12-19)26(2,3)4/h6-16H,5,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCLNRJQILCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)
![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2879858.png)


![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)
![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
